(2-(Tert-butyl)pyrimidin-5-YL)methanamine
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Overview
Description
(2-(Tert-butyl)pyrimidin-5-YL)methanamine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position and a methanamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Tert-butyl)pyrimidin-5-YL)methanamine typically involves the condensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-(Tert-butyl)pyrimidin-5-YL)methanamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often require a base and are conducted in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2-(Tert-butyl)pyrimidin-5-YL)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures through various chemical transformations .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to enhance its binding affinity and selectivity towards specific biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is also utilized in the materials science industry for the synthesis of advanced materials with specific properties. Its incorporation into polymer matrices can impart desirable characteristics such as increased stability and functionality .
Mechanism of Action
The mechanism of action of (2-(Tert-butyl)pyrimidin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: A similar compound with three tert-butyl groups, known for its steric hindrance and stability.
5-Amino-pyrazoles: These compounds share structural similarities and are used in similar applications, particularly in medicinal chemistry.
Uniqueness: (2-(Tert-butyl)pyrimidin-5-YL)methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a tert-butyl group and a methanamine group allows for versatile chemical modifications and interactions with various molecular targets.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,4,10H2,1-3H3 |
InChI Key |
YKJFJKQSMNOYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CN |
Origin of Product |
United States |
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